molecular formula C12H11NO4 B8801212 2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- CAS No. 29197-19-1

2,4-Pentanedione,3-[(3-nitrophenyl)methylene]-

Cat. No.: B8801212
CAS No.: 29197-19-1
M. Wt: 233.22 g/mol
InChI Key: UXGCGDAMTXPIIJ-UHFFFAOYSA-N
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Description

2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- is an organic compound with the molecular formula C12H11NO4. It is a derivative of 2,4-pentanedione, where the methylene group is substituted with a 3-nitrophenyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- typically involves the condensation reaction between 2,4-pentanedione and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: 3-Aminophenyl derivative.

    Reduction: Corresponding oxides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-[(3,4-Dihydroxy-5-nitrophenyl)methylene]-2,4-pentanedione:

    3-[(3-Nitrophenyl)methylene]-2,4-pentanedione: Another similar compound with slight variations in the substitution pattern.

Uniqueness

2,4-Pentanedione,3-[(3-nitrophenyl)methylene]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

29197-19-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-[(3-nitrophenyl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C12H11NO4/c1-8(14)12(9(2)15)7-10-4-3-5-11(6-10)13(16)17/h3-7H,1-2H3

InChI Key

UXGCGDAMTXPIIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-nitrobenzaldehyde (20 g), acetylacetone (13.25 g), acetic acid (1.58 g), and piperidine (0.45 g) in benzene (20 ml) was refluxed for 1 hour under azeotropic dehydration. To the reaction mixture was added diethyl ether (100 ml). The mixture was washed with water (50 ml) and a saturated aqueous solution of sodium chloride (50 ml) successively, dried over magnesium sulfate, and evaporated in vacuo. The residual substance was recrystallized from ether to afford 1-acetyl-1-(3-nitrobenzyliden)acetone(16.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.25 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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